molecular formula C14H19N B12737464 N-Cinnamylpiperidine, (Z)- CAS No. 5844-54-2

N-Cinnamylpiperidine, (Z)-

Cat. No.: B12737464
CAS No.: 5844-54-2
M. Wt: 201.31 g/mol
InChI Key: ZJNARIDKWBUMOZ-YFHOEESVSA-N
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Description

N-Cinnamylpiperidine is a piperidine derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) substituent. Its (Z)-isomer denotes the cis configuration of the double bond within the cinnamyl group. The compound is synthesized via iron-catalyzed reductive amination of cinnamaldehyde with ω-amino fatty acids, achieving a 73% isolated yield under optimized conditions . This method leverages the reactivity of α,β-unsaturated aldehydes, enabling efficient coupling with secondary amines like piperidine. While the stereochemistry of the cinnamyl group (E vs.

Structurally, N-cinnamylpiperidine combines the rigid, aromatic cinnamyl moiety with the flexible piperidine ring, conferring unique physicochemical properties.

Properties

CAS No.

5844-54-2

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-[(Z)-3-phenylprop-2-enyl]piperidine

InChI

InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7-

InChI Key

ZJNARIDKWBUMOZ-YFHOEESVSA-N

Isomeric SMILES

C1CCN(CC1)C/C=C\C2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-Cinnamylpiperidine, (Z)- involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Key Findings :

  • Aldehydes vs. Ketones: Aldehydes (e.g., 10-undecenal, cinnamaldehyde) generally outperform ketones (e.g., acetophenone) in yield, likely due to higher carbonyl electrophilicity .
  • Substrate Structure : Linear aldehydes (e.g., 10-undecenal) achieve near-quantitative yields (96%), while conjugated α,β-unsaturated aldehydes (e.g., cinnamaldehyde) yield moderately (73%). This disparity may arise from steric or electronic effects imparted by the conjugated double bond.

Functional Group Tolerance

The reaction demonstrates selectivity for carbonyl groups over isolated alkenes. For example, 10-undecenal retains its terminal C=C bond post-reaction, indicating robust tolerance for remote unsaturation . In contrast, conjugated systems (e.g., cinnamaldehyde) may partially hinder reactivity due to resonance stabilization of the carbonyl group.

Structural and Property Differences

  • Hydrophobicity : N-10-Undecenylpiperidine’s long alkyl chain enhances hydrophobicity compared to the aromatic cinnamyl group in N-cinnamylpiperidine.
  • Steric Effects : The bulky cinnamyl group in N-cinnamylpiperidine may limit its utility in sterically constrained applications, whereas linear analogs (e.g., N-10-undecenylpiperidine) offer greater conformational flexibility.

Q & A

Q. Basic Research Focus

  • Spectroscopic validation :
    • IR spectroscopy : Compare experimental peaks (e.g., C=N stretch at ~1640 cm⁻¹) with NIST reference data .
    • NMR : 1H^1\text{H}-NMR should show distinct vinyl proton coupling constants (J=1012HzJ = 10–12 \, \text{Hz}) for the (Z)-configuration .
  • Chromatography : HPLC or GC-MS with chiral columns resolves enantiomeric impurities.
  • Computational validation : Match experimental IR/NMR with density functional theory (DFT)-calculated spectra .

What mechanistic insights explain the stereoselectivity in (Z)-N-Cinnamylpiperidine synthesis?

Advanced Research Focus
The iron-catalyzed reductive amination mechanism involves:

Imine formation : Cinnamaldehyde reacts with piperidine to generate an (E)-imine intermediate.

Catalytic reduction : Iron facilitates hydride transfer, favoring (Z)-configuration due to minimized steric clash between the cinnamyl group and catalyst .

Computational modeling : Transition-state analysis using Gaussian or ORCA software predicts energy barriers for (Z) vs. (E) pathways .

How can researchers ensure reproducibility in synthesizing (Z)-N-Cinnamylpiperidine?

Q. Basic Research Focus

  • Detailed protocols : Document catalyst loading (e.g., 5 mol% FeCl3_3), solvent purity, and reaction time .
  • Batch consistency : Use high-resolution mass spectrometry (HRMS) to verify molecular integrity across batches .
  • Reference standards : Cross-validate spectral data with NIST or PubChem entries .

How should contradictions in spectroscopic data be resolved during characterization?

Q. Advanced Research Focus

  • Multi-technique cross-validation : Combine IR, NMR, and X-ray crystallography to resolve ambiguities (e.g., overlapping IR peaks) .
  • Dynamic NMR experiments : Variable-temperature 1H^1\text{H}-NMR detects conformational changes affecting spectral assignments .
  • Collaborative analysis : Share raw data with repositories like ChemSpider for peer validation .

What pharmacological assay designs are appropriate for studying (Z)-N-Cinnamylpiperidine’s bioactivity?

Q. Advanced Research Focus

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-ligands) to measure affinity for CNS targets like σ-1 receptors .
  • Dose-response curves : Calculate IC50_{50}/EC50_{50} values with 95% confidence intervals using GraphPad Prism .
  • Negative controls : Include piperidine and cinnamaldehyde derivatives to isolate structure-activity relationships .

How can analytical methods be validated for quantifying (Z)-N-Cinnamylpiperidine in complex matrices?

Q. Advanced Research Focus

  • Calibration curves : Use LC-MS/MS with deuterated internal standards (e.g., D2_2-piperidine) to minimize matrix effects .
  • Limit of detection (LOD) : Determine via signal-to-noise ratios ≥3:1 for trace analysis .
  • Inter-laboratory validation : Adopt ICH guidelines for precision, accuracy, and robustness .

What future research directions address gaps in (Z)-N-Cinnamylpiperidine’s applications?

Q. Advanced Research Focus

  • Catalyst innovation : Screen earth-abundant metals (e.g., Mn, Co) to improve sustainability .
  • In vivo studies : Assess pharmacokinetics using 14C^{14}\text{C}-labeled analogs in rodent models .
  • Computational docking : Predict binding modes with neurodegenerative disease targets (e.g., acetylcholinesterase) .

How does the stereochemistry of (Z)-N-Cinnamylpiperidine influence its physicochemical properties?

Q. Advanced Research Focus

  • LogP calculations : The (Z)-isomer’s planar structure reduces hydrophobicity compared to (E)-isomers (predicted ΔLogP = 0.3–0.5) .
  • Solubility : Polar surface area (PSA) calculations correlate with aqueous solubility trends .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals melting point differences between stereoisomers .

What comparative studies differentiate (Z)-N-Cinnamylpiperidine from structurally analogous piperidine derivatives?

Q. Basic Research Focus

  • Functional group substitutions : Replace the cinnamyl group with benzyl or cyclohexenyl moieties to assess steric/electronic effects .
  • Biological activity : Compare σ-1 receptor binding affinities of N-Cinnamylpiperidine vs. 4-Anilino-1-Boc-piperidine .
  • Synthetic scalability : Evaluate cost and yield differences between iron-catalyzed and palladium-mediated routes .

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